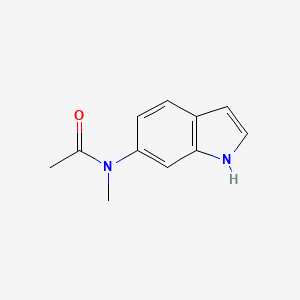

N-(1H-indol-6-yl)-N-methylacetamide

Description

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

N-(1H-indol-6-yl)-N-methylacetamide |

InChI |

InChI=1S/C11H12N2O/c1-8(14)13(2)10-4-3-9-5-6-12-11(9)7-10/h3-7,12H,1-2H3 |

InChI Key |

LHJNOGGJUUNCBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)C1=CC2=C(C=C1)C=CN2 |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Anticancer Activity:

Numerous studies have reported the anticancer properties of N-(1H-indol-6-yl)-N-methylacetamide. For instance, it has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). Mechanistic studies suggest that it may inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase, similar to established chemotherapeutic agents like colchicine .

Antimicrobial Properties:

The compound also exhibits antimicrobial activity against various pathogens. Research indicates that derivatives of this compound can inhibit bacterial growth and biofilm formation, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects:

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory properties. Studies indicate that it may reduce inflammatory markers and improve outcomes in models of acute kidney injury by modulating pathways involved in inflammation .

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of various indole derivatives against cancer cell lines, this compound demonstrated significant antiproliferative activity with IC50 values comparable to leading chemotherapeutics. The study highlighted the compound's potential for further development as an anticancer drug .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of this compound against Mycobacterium tuberculosis showed promising results, suggesting that it could serve as a lead compound for developing new antibiotics amid rising antibiotic resistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(1H-indol-6-yl)-N-methylacetamide with structurally related indole-acetamide derivatives, focusing on molecular features, synthesis, and physicochemical/biological properties.

Key Observations:

Indole Positional Effects :

- Substitution at the 6-position (as in the target compound) is less common than at 1-, 3-, or 4-positions in the literature. For example, N-carbamimidoyl-2-(1H-indol-1-yl)acetamide (indole-1-yl) shows distinct electronic environments due to the proximity of the substituent to the pyrrole nitrogen .

- Indole-3-yl derivatives (e.g., 2-(6-methyl-1H-indol-3-yl)acetic acid) are prevalent in natural products (e.g., auxins) and often exhibit altered solubility and receptor binding compared to 6-substituted analogs .

Bulky substituents (e.g., 4-methoxybenzyl in ) enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Synthetic Routes :

- The target compound’s synthesis likely parallels methods in , involving HATU-mediated coupling of indole-6-amine with N-methylacetic acid. This contrasts with Grignard-based approaches for methoxybenzyl-protected analogs .

- Carbamimidoyl derivatives () require additional steps, such as Boc protection and deprotection, increasing synthetic complexity .

Table 2: Physicochemical and Functional Properties

Preparation Methods

Acylation of Indole-6-Amine

In a protocol adapted from PMC studies, indole-6-amine reacts with chloroacetyl chloride in the presence of a base such as triethylamine (Et<sub>3</sub>N) to form an intermediate chloroacetamide derivative. Subsequent displacement of the chloride with methylamine yields the target compound. The reaction proceeds under anhydrous conditions in dichloromethane (DCM) at room temperature, achieving moderate yields (45–60%).

Reaction Conditions:

-

Solvent: Dry DCM

-

Base: Et<sub>3</sub>N (2.0 equiv.)

-

Temperature: 25°C

-

Time: 12 hours

Mechanistic Insight:

The base deprotonates the indole nitrogen, enhancing nucleophilicity for attack on the electrophilic carbonyl carbon of chloroacetyl chloride. The chloride leaving group is subsequently replaced by methylamine via nucleophilic substitution.

Multi-Step Synthesis via Imine Intermediate

A multi-step approach, detailed in PMC literature, involves the formation of an imine intermediate followed by reduction and acylation. This method is advantageous for introducing structural complexity while maintaining regioselectivity.

Imine Formation and Reduction

Indole-6-carbaldehyde derivatives react with 3,4,5-trimethoxyaniline in acetic acid to form Schiff bases (imines). Reduction with sodium borohydride (NaBH<sub>4</sub>) in methanol yields secondary amines, which are then acylated with chloroacetyl chloride.

Key Steps:

-

Imine Synthesis:

-

Aldehyde + aniline → imine (acetic acid, 60°C, 4 hours).

-

-

Reduction:

-

NaBH<sub>4</sub> in methanol, 0°C → room temperature, 2 hours.

-

-

Acylation:

-

Chloroacetyl chloride, Et<sub>3</sub>N, DCM, 12 hours.

-

Yield Optimization:

Catalytic Cascade Arylation/Cyclization

A novel method from RSC publications employs cascade arylation/cyclization reactions to construct the indole-acetamide framework. This one-pot strategy minimizes purification steps and improves atom economy.

Reaction Design

A mixture of indole acetamide and 3-substituted indoles undergoes arylation in DCM with Et<sub>3</sub>N as a base, followed by cyclization to form the target compound.

Procedure:

-

Substrates: Indole acetamide (1.0 equiv.), 3-substituted indole (1.5 equiv.).

-

Conditions: Dry DCM, Et<sub>3</sub>N (2.0 equiv.), 12 hours at 25°C.

-

Workup: Column chromatography (silica gel, petroleum ether/ethyl acetate).

Performance Metrics:

Catalytic Advantages:

Industrial-Scale Amination Techniques

Patent literature describes scalable amination methods for N-methylacetamide synthesis, which can be adapted for N-(1H-indol-6-yl)-N-methylacetamide.

Methylamine-Acetic Acid Condensation

Amination of acetic acid with methylamine at elevated temperatures (70–80°C) produces N-methylacetamide, a precursor for further functionalization.

Industrial Protocol:

-

Amination:

-

CH<sub>3</sub>COOH + CH<sub>3</sub>NH<sub>2</sub> → CH<sub>3</sub>CONHCH<sub>3</sub> + H<sub>2</sub>O.

-

Temperature: 70–80°C.

-

Time: 2 hours.

-

-

Purification:

-

Distillation under reduced pressure.

-

Challenges:

Comparative Analysis of Synthesis Methods

The table below evaluates key parameters across different preparation routes:

| Method | Yield (%) | Purity (%) | Scalability | Complexity |

|---|---|---|---|---|

| Condensation | 45–60 | 90–95 | Moderate | Low |

| Multi-Step Imine | 50–65 | 85–90 | Low | High |

| Cascade Arylation | 55–70 | >95 | High | Moderate |

| Industrial Amination | 80–85 | 99 | Very High | Low |

Insights:

-

Industrial amination offers high scalability but requires precursor synthesis.

-

Catalytic cascade methods balance yield and purity but demand precise conditions.

Mechanistic and Kinetic Considerations

Nucleophilic Acyl Substitution

In condensation reactions, the indole nitrogen attacks the electrophilic carbonyl carbon of acyl chlorides. Electron-rich indoles (e.g., 6-position) exhibit enhanced reactivity due to resonance stabilization.

Q & A

Q. What methodologies validate the inhibition efficiency of this compound in biological pathways?

- Dose-Response Assays : Measure IC values using cell-based assays (e.g., inhibition of Gli1-mediated transcription). Correlate results with molecular dynamics simulations of ligand-receptor interactions .

- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) to fit inhibition curves and assess statistical significance via ANOVA or t-tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.